molecular formula C15H17NO B1356656 N-(3-Methoxyphenethyl)aniline CAS No. 51009-27-9

N-(3-Methoxyphenethyl)aniline

Cat. No. B1356656
CAS RN: 51009-27-9
M. Wt: 227.3 g/mol
InChI Key: QFGBVYGOVPOOKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of anilines, including N-(3-Methoxyphenethyl)aniline, can be achieved through various methods. One such method involves the use of palladium-catalyzed amination . Another method involves the amination of aryl chlorides with aqueous or gaseous ammonia, using CuI as the catalyst . These methods allow for the effective methylation of anilines with methanol to selectively give N-methylanilines .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

  • Molecular Structure Investigations : The molecular structure, vibrational frequencies, and NMR shifts of similar compounds like 4-methoxy-N-(3-phenylallylidene) aniline have been studied using spectroscopic techniques and theoretical methods. These studies aid in understanding the geometrical and electronic properties of such molecules (Efil & Bekdemir, 2014).

Chemical Sensors and Biological Applications

  • Fluorescent Sensor for Metal Ions : Compounds like (E)-4-Methoxy-N-((8-methylquionline-2yl)methylene)aniline have been developed as fluorescent sensors for detecting metal ions like aluminum in biological systems. Such sensors are beneficial for monitoring metal concentrations in living cells (Tian et al., 2015).

Synthetic Chemistry and Material Science

  • Synthesis of Novel Compounds : Research has been conducted on the preparation of high-quality N-Ethyl-N-(β-methoxycarbonylethyl)aniline, highlighting methods to achieve high purity and yield. This is crucial for producing specific aniline derivatives for various applications in synthetic chemistry (Ying, 2004).
  • Development of N-Heterocyclic Carbene Precursors : New synthetic routes to p-Methoxy-2,6-disubstituted anilines have been developed, which are precursors for N-heterocyclic carbenes. These carbenes are significant in catalysis and material science (Meiries & Nolan, 2013).
  • Supercapacitor Applications : Graphene-polyaniline derivative nanocomposite materials, which include derivatives of anilines, have been studied for supercapacitor applications. These materials show significant promise in energy storage technologies (Basnayaka et al., 2013).

Environmental and Pharmaceutical Research

  • Ozonation Studies : Anilines, including substituted ones, have been investigated in their reaction with ozone, providing insights into environmental remediation techniques. Understanding the reaction mechanisms of anilines with ozone is crucial for environmental chemistry (Tekle-Röttering et al., 2016).
  • Antimicrobial and Antioxidant Activities : Certain aniline derivatives have been studied for their antimicrobial and antioxidant properties, which are pertinent in pharmaceutical research and the development of new drugs (Subi et al., 2022).

properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-17-15-9-5-6-13(12-15)10-11-16-14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGBVYGOVPOOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methoxyphenethyl)aniline

Synthesis routes and methods

Procedure details

To a solution of 2-(3-methoxyphenyl)-N-phenylacetamide (2.0 g, 8.3 mmol) in anhydrous tetrahydrofuran (30 mL) under nitrogen was added lithium aluminum hydride (1.59 g, 42 mmol) in small portions over a 1 hour period. After 16 hours, the reaction was poured over ice and the crude product extracted with ethyl acetate (2×100 mL). The organic layer was dried over MgSO4, filtered and concentrated to provide the title compound (1.3 g, 69% yield): EI-MS (m/z) 227.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Mottinelli, M Sinreih, TL Rižner, MP Leese… - …, 2021 - Wiley Online Library
17β‐Hydroxysteroid dehydrogenases catalyse interconversion at the C17 position between oxidized and reduced forms of steroidal nuclear receptor ligands. The type 1 enzyme, …
T Mabank, KB Alexandre, SC Pelly, IR Green… - 2019 - scholar.sun.ac.za
6-Methoxytetrahydroisoquinoline hydrochloride was converted into four small libraries of substituted ureas, thioureas, sulfonamides and N-aryls, using the tetrahydroisoquinoline …
Number of citations: 5 scholar.sun.ac.za

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